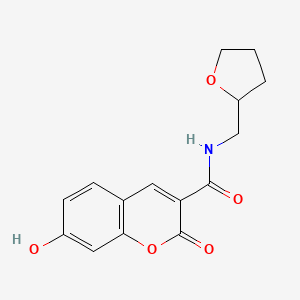

7-hydroxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Description

7-hydroxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, features a chromene core with a hydroxy group, an oxo group, and a carboxamide group attached to a tetrahydrofuran moiety.

Properties

IUPAC Name |

7-hydroxy-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5/c17-10-4-3-9-6-12(15(19)21-13(9)7-10)14(18)16-8-11-2-1-5-20-11/h3-4,6-7,11,17H,1-2,5,8H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBDFNWMFNZVAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Hydroxy Group: Hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

Formation of the Oxo Group: Oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

Attachment of the Carboxamide Group: Amidation reactions involving the reaction of an amine with a carboxylic acid derivative.

Incorporation of the Tetrahydrofuran Moiety: This can be done through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The oxo group can be reduced to form an alcohol.

Substitution: The carboxamide group can undergo nucleophilic substitution reactions.

Addition: The double bonds in the chromene core can participate in addition reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines.

Catalysts: Palladium on carbon, platinum.

Major Products Formed

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Amides, esters.

Addition Products: Saturated compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that 7-hydroxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide exhibits significant anticancer properties. Studies have shown its effectiveness against various cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer).

Mechanism of Action :

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by affecting mitochondrial pathways, increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2.

- Cell Cycle Arrest : It causes S-phase arrest in cancer cells, inhibiting their proliferation.

Case Study Data :

A study assessing the anticancer efficacy of related compounds yielded the following results:

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| 4d | HepG2 | 33.29 |

| 4a | HepG2 | 35.01 |

| 4b | HepG2 | 37.31 |

| 4c | HepG2 | 39.22 |

| Doxorubicin | HepG2 | 0.62 |

These results highlight the promising anticancer potential of this compound compared to established treatments like doxorubicin.

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties against various pathogens, suggesting its utility in treating bacterial infections.

Efficacy Assessment :

Using the well diffusion method, the antimicrobial efficacy was evaluated:

| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| 4b | E. coli | 10.5 | 280 |

| 4a | S. aureus | 13 | 265 |

| 4c | B. cereus | 16 | 230 |

These findings indicate that this compound could serve as a candidate for drug development targeting bacterial infections.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, chromene derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The hydroxy and oxo groups may participate in hydrogen bonding or other interactions with the target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

7-hydroxy-2-oxo-2H-chromene-3-carboxamide: Lacks the tetrahydrofuran moiety.

2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide: Lacks the hydroxy group.

7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid: Lacks the carboxamide group.

Uniqueness

The presence of the tetrahydrofuran moiety in 7-hydroxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide may confer unique properties, such as increased solubility or specific interactions with biological targets, distinguishing it from other similar compounds.

Biological Activity

7-Hydroxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a coumarin derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the modification of existing coumarin structures. The process often includes:

- Formation of the Coumarin Core : Starting from 7-hydroxycoumarin, various chemical reactions such as acylation or alkylation are employed to introduce functional groups.

- Introduction of Tetrahydrofuran Moiety : The tetrahydrofuran ring is incorporated through specific synthetic pathways that may involve cyclization reactions.

- Final Carboxamide Formation : The carboxamide group is introduced via amide coupling reactions with appropriate amine derivatives.

Antimicrobial Activity

Research indicates that coumarin derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that derivatives of 7-hydroxycoumarin showed varying degrees of activity against both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| This compound | Moderate | High |

| Control (e.g., Penicillin) | High | Moderate |

The compound's mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested on prostate cancer cells (PC3 and DU145) with promising results:

| Cell Line | IC50 (μg/mL) at 24h | IC50 (μg/mL) at 48h | IC50 (μg/mL) at 72h |

|---|---|---|---|

| PC3 | 32.01 ± 3.2 | 25.47 ± 1.9 | 18.97 ± 2.8 |

| DU145 | 35.22 ± 1.9 | 27.84 ± 2.22 | 19.52 ± 4.92 |

The observed cytotoxicity was attributed to the induction of apoptosis and cell cycle arrest in the G0/G1 phase, suggesting that the compound may effectively hinder cancer cell proliferation .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall integrity and inhibits key enzymes involved in bacterial metabolism.

- Anticancer Mechanism : It induces apoptosis through chromatin condensation and DNA damage, leading to cell cycle arrest in cancer cells . Additionally, it may inhibit specific signaling pathways involved in tumor growth.

Case Studies

Several studies have highlighted the effectiveness of coumarin derivatives in clinical settings:

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 7-hydroxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide?

- Methodological Answer : Multi-step synthesis is typically required. Begin with the condensation of 7-hydroxycoumarin-3-carboxylic acid with tetrahydrofurfurylamine using coupling agents like EDCl/HOBt in anhydrous DMF or THF under nitrogen. Intermediate purification via silica-gel column chromatography (e.g., hexane/ethyl acetate gradients) is critical . Final recrystallization in acetone or ethanol ensures purity >95%. Monitor reactions via TLC and characterize intermediates using H/C NMR.

Q. How can the structural integrity of this compound be validated?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR (H, C, 2D COSY/HSQC) to assign stereochemistry and functional groups. For crystalline derivatives, single-crystal X-ray diffraction provides definitive structural proof . Computational tools (e.g., density functional theory) can predict spectral data for cross-validation .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Screen for antimicrobial activity using MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). For anticancer potential, employ MTT assays on cell lines (e.g., MCF-7, HeLa) with IC calculations. Include positive controls (e.g., doxorubicin) and validate cytotoxicity in non-cancerous cells (e.g., HEK293) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Methodological Answer : Optimize reaction conditions via DOE (design of experiments): vary temperature (25–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% DMAP). Use microwave-assisted synthesis to reduce reaction time. Implement inline FTIR or HPLC monitoring to track intermediates and minimize side products . Scale-up purification via preparative HPLC with C18 columns.

Q. What structure-activity relationship (SAR) insights can guide functional group modifications?

- Methodological Answer : Systematically alter substituents:

- Hydroxy group (C7) : Acetylate or methylate to assess solubility vs. hydrogen-bonding effects.

- Tetrahydrofuran moiety : Replace with other heterocycles (e.g., pyrrolidine, morpholine) to study steric/electronic impacts.

- Carboxamide linker : Substitute with esters or sulfonamides to modulate bioavailability.

Compare bioactivity data across analogs using PCA (principal component analysis) to identify key pharmacophores .

Q. How can computational modeling predict target interactions?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) against validated targets (e.g., COX-2, topoisomerase II). Use MD simulations (AMBER, GROMACS) to assess binding stability (>100 ns trajectories). Calculate binding free energies (MM-PBSA/GBSA) and cross-validate with in vitro enzyme inhibition assays (e.g., fluorescence-based kinetics) .

Q. How should contradictory bioactivity data between studies be resolved?

- Methodological Answer : Re-evaluate experimental variables:

- Assay conditions : Check pH, serum content, and incubation time.

- Compound purity : Confirm via HPLC (≥98%) and LC-MS to rule out degradation products.

- Cell line variability : Use STR profiling to authenticate cell lines.

Perform meta-analysis of published data to identify consensus mechanisms .

Q. What analytical methods assess stability under physiological conditions?

- Methodological Answer : Conduct forced degradation studies:

- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and analyze via HPLC at 0, 24, 48 hrs.

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and monitor degradation.

- Thermal stability : Use TGA/DSC to determine melting points and decomposition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.